2-tert-butyl-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-tert-butyl-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .
Scientific Research Applications
2-tert-butyl-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-methylpyrazolo[1,5-a]pyrimidines
- 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
2-tert-butyl-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features, such as the tert-butyl and dimethylphenyl groups.
Properties
Molecular Formula |
C18H20N6 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-tert-butyl-10-(3,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H20N6/c1-11-6-12(2)8-13(7-11)24-15-14(9-20-24)16-21-17(18(3,4)5)22-23(16)10-19-15/h6-10H,1-5H3 |
InChI Key |
UYXHBVYDSSCCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C(C)(C)C)C |
Origin of Product |
United States |
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